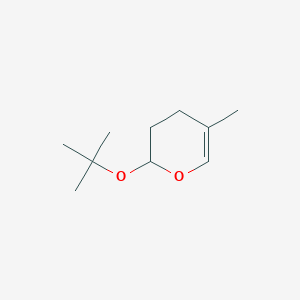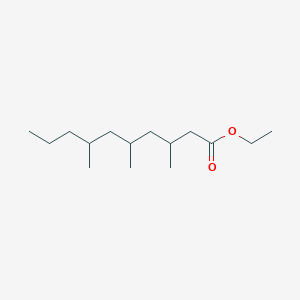![molecular formula C21H24ClNO3 B14527160 2-[3-(4-Chlorobenzoyl)phenoxy]-N,N-diethyl-2-methylpropanamide CAS No. 62810-00-8](/img/structure/B14527160.png)
2-[3-(4-Chlorobenzoyl)phenoxy]-N,N-diethyl-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[3-(4-Chlorobenzoyl)phenoxy]-N,N-diethyl-2-methylpropanamide is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique chemical structure, which includes a chlorobenzoyl group and a phenoxy group attached to a propanamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-Chlorobenzoyl)phenoxy]-N,N-diethyl-2-methylpropanamide typically involves the reaction of 4-chlorobenzoyl chloride with 3-hydroxybenzoic acid to form an intermediate, which is then reacted with N,N-diethyl-2-methylpropanamide under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-Chlorobenzoyl)phenoxy]-N,N-diethyl-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[3-(4-Chlorobenzoyl)phenoxy]-N,N-diethyl-2-methylpropanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[3-(4-Chlorobenzoyl)phenoxy]-N,N-diethyl-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions lead to changes in cellular pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Fenofibrate: 2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid isopropyl ester.
Clofibrate: 2-(4-Chlorophenoxy)-2-methylpropanoic acid ethyl ester.
Bezafibrate: 2-(4-(2-(4-Chlorobenzoyl)phenoxy)-2-methylpropanoic acid.
Uniqueness
2-[3-(4-Chlorobenzoyl)phenoxy]-N,N-diethyl-2-methylpropanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties
Properties
CAS No. |
62810-00-8 |
|---|---|
Molecular Formula |
C21H24ClNO3 |
Molecular Weight |
373.9 g/mol |
IUPAC Name |
2-[3-(4-chlorobenzoyl)phenoxy]-N,N-diethyl-2-methylpropanamide |
InChI |
InChI=1S/C21H24ClNO3/c1-5-23(6-2)20(25)21(3,4)26-18-9-7-8-16(14-18)19(24)15-10-12-17(22)13-11-15/h7-14H,5-6H2,1-4H3 |
InChI Key |
ZHAWUNSFJLXVJU-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C(C)(C)OC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(1,3-Dimethyl-1H-inden-1-yl)[4-(methanesulfonyl)phenyl]methanone](/img/structure/B14527089.png)










![N,N'-Bis[(4-methoxy-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14527176.png)
